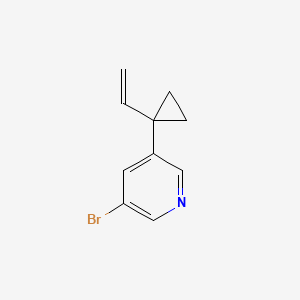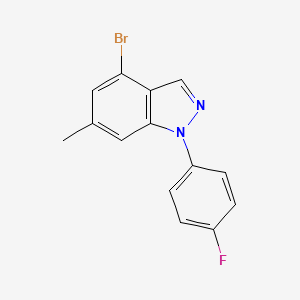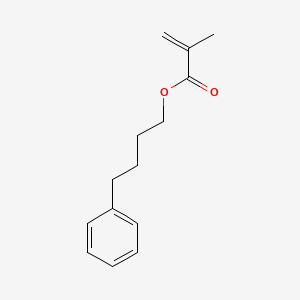
4-Phenylbutyl methacrylate
描述
4-Phenylbutyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by the presence of a phenyl group attached to a butyl chain, which is further connected to a methacrylate moiety. This compound is known for its versatility in polymer chemistry and its applications in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Phenylbutyl methacrylate can be synthesized through the esterification of methacrylic acid with phenylbutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, phenylbutyl methacrylate is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of advanced catalysts and reaction conditions helps in achieving high purity and efficiency .
化学反应分析
Types of Reactions: 4-Phenylbutyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical polymerization, often initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Polymerization: Initiators like AIBN or benzoyl peroxide, solvents such as benzene or toluene, and temperatures around 60°C.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and phenylbutanol.
Substitution: Functionalized derivatives of phenylbutyl methacrylate.
科学研究应用
4-Phenylbutyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating hydrogels and other materials for tissue engineering.
作用机制
The primary mechanism of action for phenylbutyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer backbone. The phenyl and butyl groups contribute to the physical and chemical properties of the resulting polymer, such as flexibility, hydrophobicity, and thermal stability .
相似化合物的比较
Methyl methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Phenyl methacrylate: Similar to phenylbutyl methacrylate but lacks the butyl chain, leading to different physical properties.
Uniqueness: 4-Phenylbutyl methacrylate stands out due to the combination of the phenyl and butyl groups, which impart unique properties to the resulting polymers. These properties include enhanced flexibility, improved adhesion, and increased thermal stability compared to other methacrylate derivatives .
属性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
4-phenylbutyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-12(2)14(15)16-11-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,1,6-7,10-11H2,2H3 |
InChI 键 |
IGVCHZAHFGFESB-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCCCC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
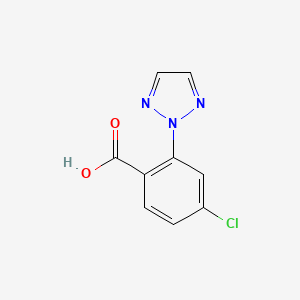
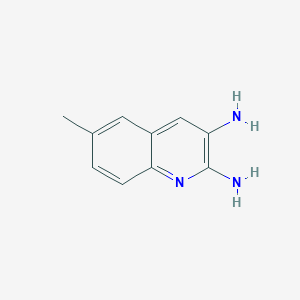
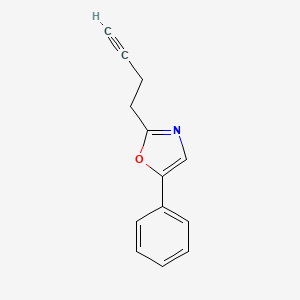
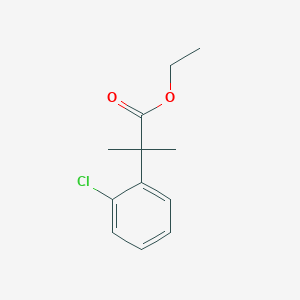
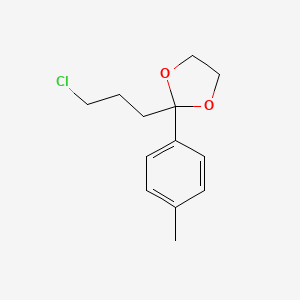
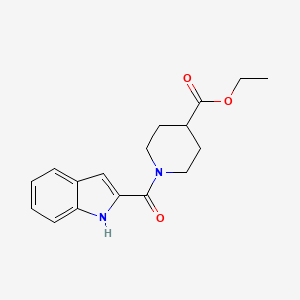
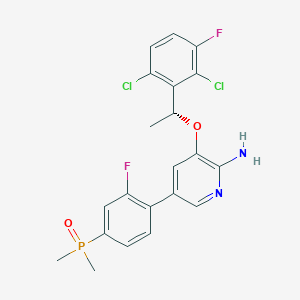
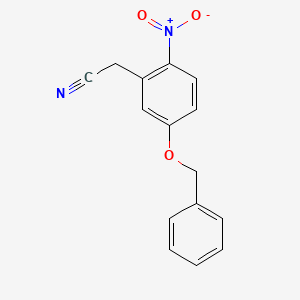
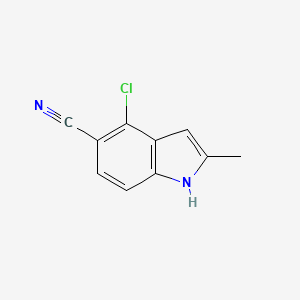
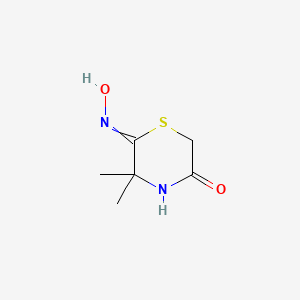
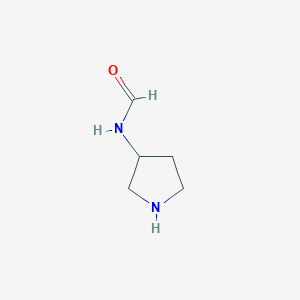
![3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8480479.png)
